molecular formula C24H24N4OS B2707715 N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide CAS No. 877814-00-1

N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B2707715
CAS No.: 877814-00-1
M. Wt: 416.54
InChI Key: JMOKLOLLMMMAIM-UHFFFAOYSA-N
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Description

N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a heterocyclic compound characterized by a fused azulene core modified with a phenoxymethyl group, a phenyl substituent, and a thioamide functional group. Its synthesis involves reacting 1-phenoxymethyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8-triazacyclopenta[cd]azulene with arylisothiocyanates under controlled conditions . The compound belongs to a broader class of carbothioic acid derivatives, which are studied for their antioxidant properties . Its structural complexity, including the triazacyclopenta[cd]azulene scaffold and sulfur-containing moiety, distinguishes it from simpler analogs and may enhance its bioactivity.

Properties

IUPAC Name

N-methyl-2-(phenoxymethyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-25-23(30)22-21(17-10-4-2-5-11-17)19-14-8-9-15-27-20(26-28(22)24(19)27)16-29-18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOKLOLLMMMAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of phenoxymethyl chloride with N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene derivatives. For instance, derivatives of this compound have shown promising results against various cancer cell lines:

CompoundCell Line TestedPercent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
6hHOP-9267.55%
6hMDA-MB-23156.53%

These findings suggest that modifications to the structure can enhance the anticancer efficacy of the parent compound .

Antioxidant Properties

The antioxidant activity of N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has also been investigated. One study reported that derivatives exhibited significant scavenging activity against free radicals, indicating their potential use in combating oxidative stress-related diseases . The synthesis of these derivatives involved various chemical reactions that were optimized for yield and purity.

Synthetic Routes

The synthesis of N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazacyclopenta structure through cyclization reactions.
  • Introduction of the phenoxy and methyl groups via nucleophilic substitution.
  • Final modifications to enhance biological activity.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and assessing purity. Techniques used include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
  • Mass Spectrometry (MS) : Employed to ascertain molecular weights and identify fragmentation patterns.
  • Infrared Spectroscopy (IR) : Utilized to identify functional groups based on characteristic absorption bands.

Case Study: Anticancer Efficacy

In a controlled study comparing various derivatives of N-methyl-1-(phenoxymethyl)-4-phenyl compounds against a panel of cancer cell lines, it was observed that specific modifications led to enhanced potency against resistant strains of cancer cells. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate mechanisms of action .

Case Study: Antioxidant Activity

Another investigation focused on assessing the antioxidant capacity of synthesized derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain structural features significantly improved radical scavenging abilities compared to standard antioxidants like ascorbic acid .

Biological Activity

N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₃₀H₂₈N₄OS
  • Molecular Weight : 508.62 g/mol
  • Key Functional Groups :
    • Tetrahydrotriazacyclopenta structure
    • Carbothioamide moiety
    • Phenyl and phenoxymethyl substituents

Synthesis

The synthesis of N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene derivatives has been reported in various studies. The synthesis typically involves multi-step reactions starting from simpler precursors followed by cyclization and functionalization steps. For example, the synthesis described by Demchenko et al. outlines a method involving the reaction of phenoxymethyl derivatives with thioketones to yield the carbothioamide structure .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity was assessed using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results showed that certain derivatives possess IC50 values comparable to known antioxidants .

Antimicrobial Activity

The antimicrobial potential of N-methyl derivatives has also been explored. In vitro studies demonstrated effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, several studies have investigated the compound's effects on neuronal cell lines. The compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cells .

Case Studies

  • Neuroprotection in Animal Models : A study conducted on mice subjected to induced oxidative stress showed that administration of the compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups .
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing promising results in reducing bacterial load in infected tissues in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a series of derivatives synthesized by modifying substituents on the thioamide (or amide) group and the aryl ring. Below is a comparative analysis based on structural features, synthesis pathways, and reported bioactivities.

Table 1: Key Structural and Functional Differences

Compound ID/Name Substituent (R) Functional Group Antioxidant Activity (Relative) Key Reference
N-methyl-1-(phenoxymethyl)-4-phenyl-...-3-carbothioamide (Target Compound) Phenyl Thioamide (C=S) Moderate to High
Analog 9l (e.g., carboxamide derivative) Phenyl Amide (C=O) Lower than thioamide analogs
Analog 9b (substituted thioamide) 4-NO₂-C₆H₄ Thioamide (C=S) Variable (depends on R)
Analog 9c (substituted thioamide) 4-OCH₃-C₆H₄ Thioamide (C=S) Enhanced activity

Key Observations:

Thioamide vs. Sulfur’s polarizability and nucleophilic character may enhance radical-scavenging capacity .

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., 4-NO₂): Analog 9b (4-nitro substituent) shows reduced solubility and variable antioxidant activity, likely due to steric hindrance and electronic effects . Electron-Donating Groups (e.g., 4-OCH₃): Analog 9c (4-methoxy substituent) exhibits improved antioxidant performance, attributed to enhanced stability of radical intermediates via resonance effects .

Stereochemical Considerations :
The triazacyclopenta[cd]azulene core introduces stereochemical complexity. Substituents at the 2a and 8a positions influence conformational stability, which may modulate interactions with biological targets .

Research Findings and Mechanistic Insights

  • Antioxidant Mechanisms : Thioamide derivatives, including the target compound, act via hydrogen atom transfer (HAT) and single electron transfer (SET) pathways, neutralizing reactive oxygen species (ROS) such as hydroxyl radicals .
  • Structure-Activity Relationship (SAR): The phenoxymethyl group enhances lipophilicity, improving membrane permeability. The phenyl substituent at position 4 contributes to π-π stacking interactions with aromatic residues in enzymes or receptors .

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